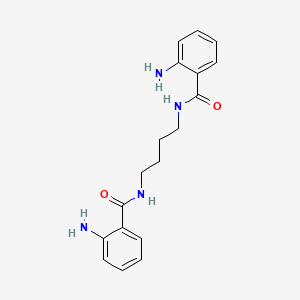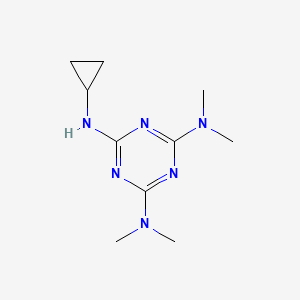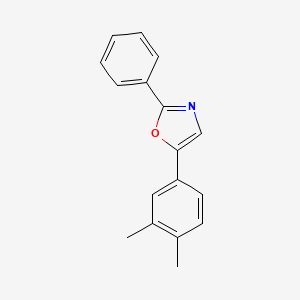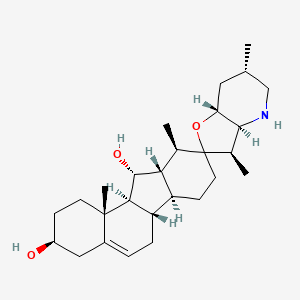
12beta,13alpha-Dihydrojervine-11alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12beta,13alpha-Dihydrojervine-11alpha-ol is a complex organic compound that belongs to the class of steroidal alkaloids. It is characterized by its unique structural features, including multiple hydroxyl groups and a complex ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12beta,13alpha-Dihydrojervine-11alpha-ol typically involves multiple steps, including the formation of the steroidal backbone and the introduction of hydroxyl groups at specific positions. The synthetic routes often require the use of advanced organic synthesis techniques, such as selective oxidation and reduction reactions, as well as the use of protecting groups to control the reactivity of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification to obtain the desired product. This process can be optimized for large-scale production by employing efficient reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
12beta,13alpha-Dihydrojervine-11alpha-ol undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
12beta,13alpha-Dihydrojervine-11alpha-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 12beta,13alpha-Dihydrojervine-11alpha-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
11-Deoxo-12beta,13alpha-dihydro-11alpha-hydroxyjervine: Shares a similar structural framework but lacks certain functional groups present in 12beta,13alpha-Dihydrojervine-11alpha-ol.
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28: Another triterpenoid with a different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its complex ring system, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73825-59-9 |
|---|---|
Fórmula molecular |
C27H43NO3 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,10,10a,11,11a-dodecahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-diol |
InChI |
InChI=1S/C27H43NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-25,28-30H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27?/m0/s1 |
Clave InChI |
SVAVMAWBMZEVEB-QIUZIFNTSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5[C@@H]([C@@H]4[C@H]3C)O)C)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(C4C3C)O)C)O)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


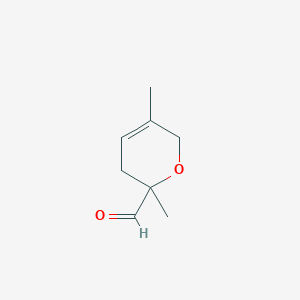
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
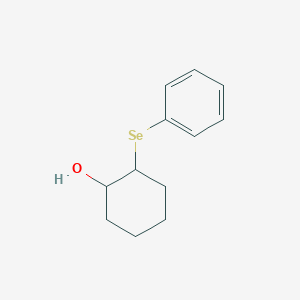
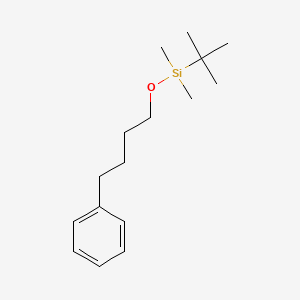
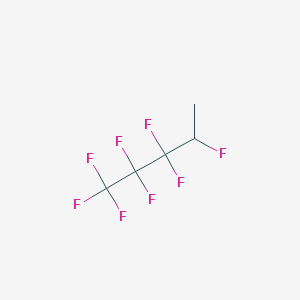
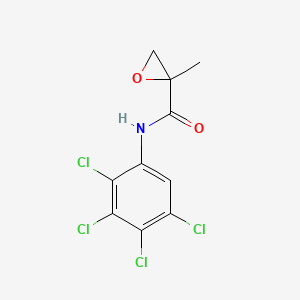
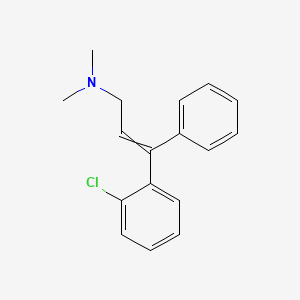

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
